molecular formula C26H33N3O6 B1662767 Ecastolol CAS No. 77695-52-4

Ecastolol

Cat. No.: B1662767
CAS No.: 77695-52-4
M. Wt: 483.6 g/mol
InChI Key: CGUIWXDBHIFQJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ecastolol involves several steps, starting with the preparation of the core phenyl group and the oxazole ring. The synthetic route typically includes:

Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Chemical Reactions Analysis

Ecastolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include hydroxylated derivatives of this compound.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound with altered pharmacological properties.

    Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.

Scientific Research Applications

Ecastolol has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a model compound to study beta-adrenergic receptor interactions and to develop new beta blockers with improved efficacy and safety profiles.

    Biology: In biological research, this compound is used to investigate the physiological and biochemical effects of beta-adrenergic receptor antagonism. This includes studies on cardiovascular function, metabolic regulation, and stress response.

    Medicine: Clinically, this compound is used to manage conditions such as hypertension, arrhythmias, and angina pectoris. Research is ongoing to explore its potential in treating other conditions like heart failure and anxiety disorders.

    Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and standardization of beta blocker formulations.

Mechanism of Action

Ecastolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors in the heart. This leads to a decrease in heart rate and contractility, reducing the oxygen demand of the heart and alleviating symptoms of angina pectoris. The molecular targets of this compound include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family. By inhibiting these receptors, this compound prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating cardiovascular function .

Comparison with Similar Compounds

Ecastolol is similar to other beta blockers such as propranolol, metoprolol, and atenolol. it has unique structural features, including the presence of an oxazole ring and a butanamide moiety, which contribute to its distinct pharmacological profile. Compared to propranolol, this compound has a higher selectivity for beta-1 receptors, making it more cardioselective and potentially reducing the risk of side effects related to beta-2 receptor blockade .

Similar Compounds

Properties

IUPAC Name

N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-3-(1,2-oxazol-5-yl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O6/c1-4-5-26(31)29-19-7-9-22(21(15-19)23-11-13-28-35-23)34-17-20(30)16-27-12-10-18-6-8-24(32-2)25(14-18)33-3/h6-9,11,13-15,20,27,30H,4-5,10,12,16-17H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUIWXDBHIFQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998909
Record name N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77695-52-4
Record name N-[4-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]-3-(5-isoxazolyl)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77695-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecastolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077695524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3-(1,2-oxazol-5-yl)phenyl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECASTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEB95DS30P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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